

Beyond ATM: A Technical Guide to the Off-Target Profile of KU-60019

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Compound of Interest

Compound Name: KU-60019

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Introduction

KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). [1][2] With an IC₅₀ of 6.3 nM for ATM, it offers a significant improvement in potency over its predecessor, KU-55933. [1][2][3][4] While renowned for its specificity, a comprehensive understanding of its interactions with other kinases is crucial for its application in both research and clinical development. This technical guide provides an in-depth overview of the known molecular targets of **KU-60019** beyond ATM, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Off-Target Kinase Profile

KU-60019 has been extensively profiled against a large panel of protein kinases to determine its selectivity. The most significant off-target activities are observed against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, namely DNA-dependent protein kinase (DNA-PKcs) and Ataxia-Telangiectasia and Rad3-related (ATR).

Quantitative Analysis of Off-Target Inhibition

The inhibitory activity of **KU-60019** against its primary target and key off-targets is summarized in the table below. The data highlights the remarkable selectivity of **KU-60019** for ATM.

Target Kinase	IC50 (nM)	Selectivity vs. ATM	Reference
ATM	6.3	-	[1][3][4]
DNA-PKcs	1,700	~270-fold	[1][3][4]
ATR	>10,000	>1600-fold	[1][3][4]

Kinase Selectivity Panel

In a broad screening panel, **KU-60019** was tested at a concentration of 1 μ M against 229 different protein kinases. The results demonstrated a very high degree of selectivity, with minimal inhibition observed for the vast majority of the kinases in the panel.[1][5]

Table S1: Kinase Profiling of **KU-60019** at 1 μ M

(A comprehensive list of the 229 kinases and the corresponding inhibition data can be found in the supplementary materials of the primary publication by Golding et al., Mol Cancer Ther 2009;8(10):2894–902.)

Minor inhibition was noted for some isoforms of phosphatidylinositol 3-kinase (PI3K). Specifically, at a 1 μ M concentration, **KU-60019** inhibited PI3K (p110 β /p85 α) by 9%, PI3K (p120 γ) by 3%, and PI3K (p110 δ /p85 α) by 27%. Notably, the mammalian target of rapamycin (mTOR), another PIKK family member, was not inhibited.

Indirect Effects on Pro-Survival Signaling

Beyond direct kinase inhibition, **KU-60019** has been shown to modulate key pro-survival signaling pathways, most notably by reducing the phosphorylation of AKT at the Serine-473 residue.[1][2][6] This effect is not due to direct inhibition of AKT or its upstream activators like PI3K, but rather an indirect consequence of ATM inhibition.

ATM-Dependent Regulation of Protein Phosphatase 2A (PP2A)

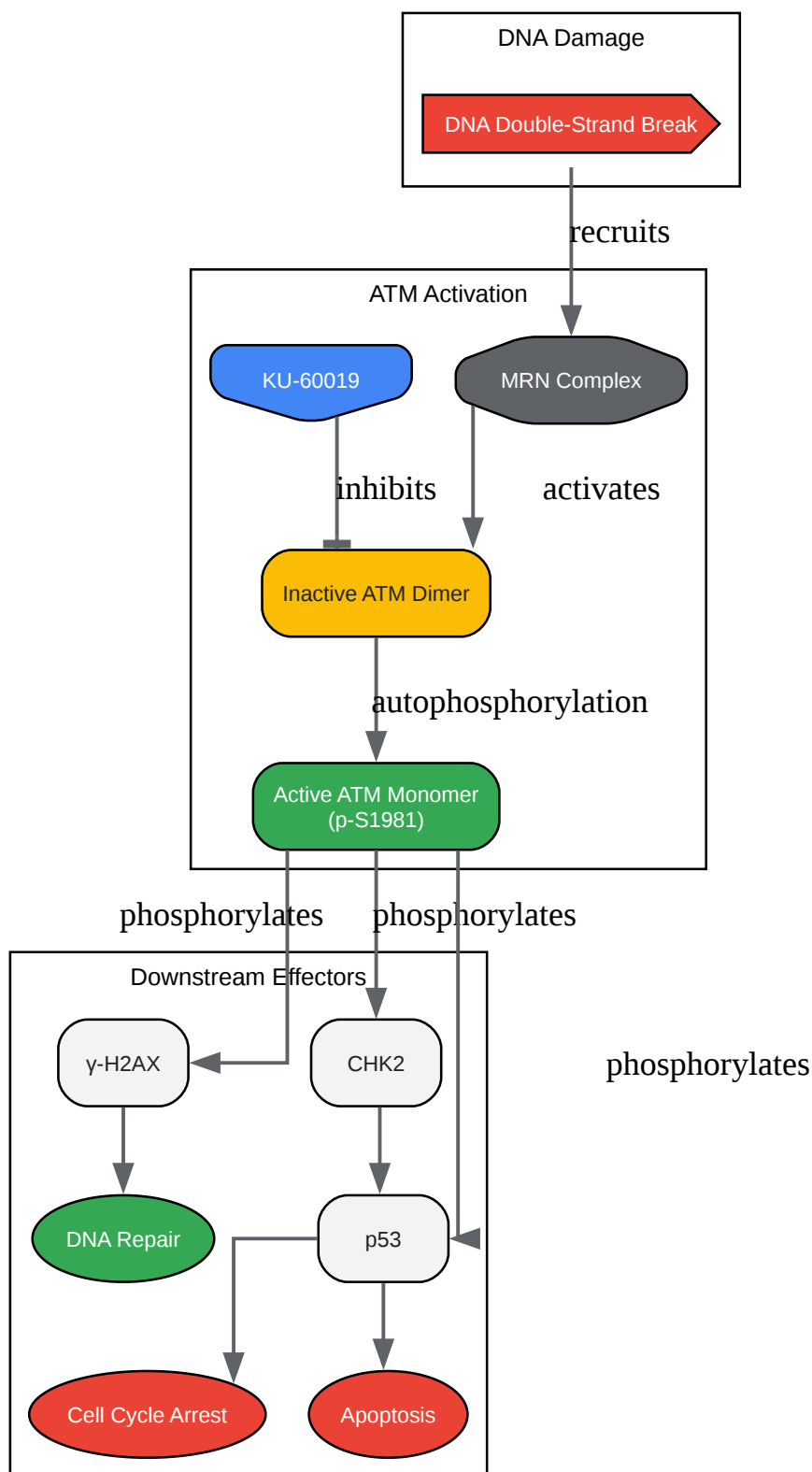
Research suggests that ATM regulates the activity of protein phosphatase 2A (PP2A), a major serine/threonine phosphatase.[6][7][8] ATM can phosphorylate the scaffolding subunit of PP2A (PR65/A), leading to its nuclear export and altered substrate specificity.[6][9] This ATM-

dependent regulation of PP2A appears to be a key mechanism by which **KU-60019** influences AKT phosphorylation. By inhibiting ATM, **KU-60019** disrupts this regulatory axis, leading to increased PP2A activity towards AKT, resulting in its dephosphorylation and a subsequent reduction in pro-survival signaling.[1][6] This is supported by findings that the effect of **KU-60019** on AKT phosphorylation can be countered by the phosphatase inhibitor okadaic acid.[1][2]

Signaling Pathways and Experimental Workflows

ATM Signaling and KU-60019 Intervention

The following diagram illustrates the central role of ATM in the DNA damage response and highlights the point of intervention for **KU-60019**. It also depicts the downstream signaling cascade leading to cell cycle arrest and DNA repair.



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ATM Signaling Pathway and **KU-60019** Inhibition.

Experimental Workflow: Kinase Profiling

The determination of kinase selectivity is a critical step in the characterization of any inhibitor. The following diagram outlines a typical workflow for a kinase profiling assay, such as the Millipore KinaseProfiler™ service used for **KU-60019**.



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Workflow for Radiometric Kinase Profiling.

Experimental Protocols

In Vitro Kinase Assays (General Protocol)

The following provides a generalized protocol for in vitro kinase assays to determine the IC₅₀ values of inhibitors. Specific parameters such as enzyme and substrate concentrations, and buffer compositions, should be optimized for each kinase.

1. Reagents and Materials:

- Purified recombinant kinase (ATM, DNA-PKcs, ATR)
- Kinase-specific peptide substrate
- **KU-60019** (or other test inhibitor) serially diluted in DMSO
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- [γ -³³P]ATP or [γ -³²P]ATP
- ATP solution
- Phosphocellulose filter paper
- Stop solution (e.g., 75 mM phosphoric acid)
- Scintillation cocktail and counter

2. Procedure:

- Prepare a reaction mixture containing kinase assay buffer, the specific peptide substrate, and the purified kinase.
- Add serial dilutions of **KU-60019** or DMSO (vehicle control) to the reaction mixture in a microplate.
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ -³³P]ATP.

- Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction by adding phosphoric acid.
- Spot a portion of the reaction mixture onto phosphocellulose filter paper.
- Wash the filter paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
- Measure the incorporated radioactivity on the filter paper using a scintillation counter.
- Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays for ATM Inhibition (Western Blot)

1. Cell Culture and Treatment:

- Culture human glioma cells (e.g., U87 or U1242) in appropriate media.
- Pre-treat cells with various concentrations of **KU-60019** (e.g., 0.1 to 10 µM) or DMSO for 1 hour.
- Expose cells to ionizing radiation (IR) (e.g., 5-10 Gy) to induce DNA damage and activate ATM.
- Harvest cells at different time points post-irradiation (e.g., 15 minutes to 1 hour).

2. Protein Extraction and Quantification:

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.

3. Western Blotting:

- Separate equal amounts of protein lysate by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against phosphorylated ATM targets (e.g., p-p53 (S15), p-CHK2 (T68), γ -H2AX (S139)) and total protein controls.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify band intensities to determine the extent of inhibition of ATM-mediated phosphorylation.

Conclusion

KU-60019 is a highly selective ATM kinase inhibitor with well-characterized, albeit minimal, off-target activities, primarily against DNA-PKcs and ATR. Its indirect effect on AKT phosphorylation via the regulation of protein phosphatase 2A highlights the intricate cross-talk within cellular signaling networks. A thorough understanding of both the direct and indirect molecular targets of **KU-60019** is essential for the precise interpretation of experimental results and for the strategic design of therapeutic combinations. This guide provides a foundational resource for researchers and drug developers working with this important chemical probe.

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